![molecular formula C18H19NO4S B2402283 furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448124-57-9](/img/structure/B2402283.png)
furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H19NO4S and its molecular weight is 345.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, often referred to for its structural complexity and potential therapeutic applications, has been studied for its biological activity primarily as a selective inhibitor of Janus kinases (JAKs), specifically JAK1 and TYK2. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H20F3NO4S, with a molecular weight of approximately 439.45 g/mol. It features a bicyclic octane framework with a phenylsulfonyl group and a trifluoromethoxybenzoyl moiety, which contribute to its unique biological properties.
Structural Formula
Property | Details |
---|---|
IUPAC Name | [3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Molecular Formula | C21H20F3NO4S |
Molecular Weight | 439.45 g/mol |
Targeting JAKs
The primary mechanism through which this compound exerts its biological effects is by inhibiting Janus kinases (JAKs). Specifically, it targets:
- JAK1 : Involved in the signaling pathways of various cytokines.
- TYK2 : Plays a role in the immune response.
This inhibition leads to the modulation of several inflammatory pathways, particularly those mediated by interleukin-6 (IL-6) signaling, which is crucial in various autoimmune diseases.
Biochemical Pathways
The compound demonstrates potent cellular activity in JAK1-mediated IL-6 signaling pathways, which are implicated in conditions such as rheumatoid arthritis and other inflammatory disorders.
Pharmacokinetics
The compound is characterized by:
- Oral Bioavailability : Demonstrated effective absorption when administered orally.
- Dose-dependent Efficacy : Shown to have significant effects in preclinical models, such as rat adjuvant-induced arthritis (rAIA) and mouse collagen-induced arthritis (mCIA).
Case Studies and Experimental Data
Recent studies have highlighted the efficacy of this compound in various experimental models:
-
Arthritis Models :
- In rAIA models, oral administration resulted in reduced inflammation and joint damage.
- In mCIA models, significant reductions in clinical scores were observed with increasing doses.
-
In Vitro Studies :
- The compound has been shown to inhibit IL-6 induced signaling pathways effectively at concentrations correlating with its IC50 values.
Comparative Analysis
A comparison with similar compounds reveals that this compound has unique properties due to the trifluoromethoxy group that enhances its selectivity and potency against JAKs compared to other bicyclic derivatives.
Compound Name | JAK Inhibition Potency | Oral Bioavailability |
---|---|---|
Furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8... | High | Yes |
(1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]... | Moderate | Yes |
(1R,5S)-3-(benzenesulfonyl)-8... | Low | No |
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(13-8-9-23-12-13)19-14-6-7-15(19)11-17(10-14)24(21,22)16-4-2-1-3-5-16/h1-5,8-9,12,14-15,17H,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXGZDUXSKZUGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=COC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.